molecular formula C13H9BrClN3O B13874920 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

Katalognummer: B13874920
Molekulargewicht: 338.59 g/mol
InChI-Schlüssel: SKUQUEPJPAYJOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, as well as a benzonitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with 3,5-dimethylbenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrimidine ring is activated by the base, allowing the nucleophilic attack by the benzonitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms enhances its binding affinity to the target molecules, leading to effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
  • 4-((5-Bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Uniqueness

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C13H9BrClN3O

Molekulargewicht

338.59 g/mol

IUPAC-Name

4-(5-bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C13H9BrClN3O/c1-7-3-9(5-16)4-8(2)11(7)19-12-10(14)6-17-13(15)18-12/h3-4,6H,1-2H3

InChI-Schlüssel

SKUQUEPJPAYJOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)Cl)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.